2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid
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Overview
Description
2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid is a complex organic compound with a unique structure that includes benzimidazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with formic acid or other suitable reagents.
Pyridine ring formation: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Coupling reactions: The benzimidazole and pyridine moieties are coupled using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the acetic acid group: This is typically done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can catalyze various biochemical reactions. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(1-methylbenzimidazol-2-yl)pyridine
- 2,6-Bis(N’-methylbenzimidazol-2’-yl)pyridine
- 1H-Benzimidazole,2,2’-(2,6-pyridinediyl)bis[1-methyl]
Uniqueness
2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid is unique due to its specific structural features that combine the properties of benzimidazole and pyridine rings with an acetic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2,6-bis(1-methylbenzimidazol-2-yl)pyridin-4-yl]oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c1-27-19-9-5-3-7-15(19)25-22(27)17-11-14(31-13-21(29)30)12-18(24-17)23-26-16-8-4-6-10-20(16)28(23)2/h3-12H,13H2,1-2H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZKSUXEHFMUGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC(=N3)C4=NC5=CC=CC=C5N4C)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743243 |
Source
|
Record name | {[2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533928-75-5 |
Source
|
Record name | {[2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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